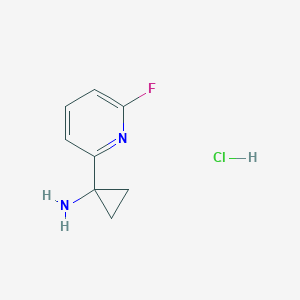

1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride

CAS No.:

Cat. No.: VC17999334

Molecular Formula: C8H10ClFN2

Molecular Weight: 188.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClFN2 |

|---|---|

| Molecular Weight | 188.63 g/mol |

| IUPAC Name | 1-(6-fluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H9FN2.ClH/c9-7-3-1-2-6(11-7)8(10)4-5-8;/h1-3H,4-5,10H2;1H |

| Standard InChI Key | SDPAGFXUBUCJKN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(C2=NC(=CC=C2)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₈H₉FN₂·ClH, with a molecular weight of 188.63 g/mol . Its structure combines a cyclopropane ring fused to a 6-fluoro-2-pyridyl group and an amine functional group, protonated as a hydrochloride salt (Fig. 1). The presence of fluorine enhances electronegativity and metabolic stability, while the cyclopropane ring introduces strain, potentially influencing binding affinity in biological systems.

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2149601-88-5 | |

| MDL Number | MFCD30496657 | |

| Storage Conditions | Ambient temperature | |

| Molecular Weight | 188.63 g/mol | |

| SMILES Notation | C1CC1C2=NC(=CC=C2F)N.Cl | Inferred |

The SMILES notation (Simplified Molecular Input Line Entry System) reflects the cyclopropane ring (C1CC1), the 6-fluoro-2-pyridyl group (C2=NC(=CC=C2F)), and the ammonium chloride moiety.

Synthesis and Manufacturing

Cyclopropanation Strategies

A common approach involves [2+1] cycloaddition reactions. For instance, 3,4-difluorophenylcyclopropanamine derivatives are synthesized via reactions between styrene derivatives and diazo compounds (e.g., ethyl diazoacetate) in the presence of ruthenium catalysts . Adapting this to the target compound, 6-fluoro-2-vinylpyridine could react with diazomethane under catalytic conditions to form the cyclopropane ring.

Functionalization and Salt Formation

Post-cyclopropanation, the amine group is introduced via hydrolysis or azide reduction. A patent describing trans-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide reduction to the amine suggests that similar Curtius or Hofmann rearrangements could yield the primary amine. Subsequent treatment with hydrochloric acid would protonate the amine, forming the hydrochloride salt.

Table 2: Representative synthesis steps from analogs

| Step | Reagents/Conditions | Source |

|---|---|---|

| Cyclopropanation | Diazomethane, Ru catalysts | |

| Amine Formation | Sodium azide, SOCl₂ | |

| Salt Crystallization | HCl in diethyl ether |

Industrial-Scale Considerations

Recent patents emphasize avoiding hazardous reagents like diazomethane. For example, in situ generation of sulfoxonium ylides (e.g., trimethylsulfoxonium iodide) with NaOH in DMSO offers a safer alternative for cyclopropanation . Such methods could be adapted for large-scale production of the target compound while minimizing risks.

Applications in Pharmaceutical Research

Role as a Building Block

Cyclopropanamine derivatives are critical intermediates in drug discovery. The patent literature highlights their use in synthesizing ticagrelor, a P2Y₁₂ receptor antagonist for preventing thrombotic events . The fluorine atom in 1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride may enhance binding to aromatic residues in enzyme active sites, making it valuable for kinase inhibitors or antiviral agents.

Biological Activity

While specific studies on this compound are scarce, structurally related analogs exhibit diverse activities:

-

Antiviral Effects: Fluorinated cyclopropanamines show inhibition of viral proteases due to their rigid geometry .

-

Cardiovascular Applications: Analogous compounds modulate platelet aggregation via adenosine diphosphate (ADP) receptor antagonism .

| Precaution | Implementation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Ventilation | Use fume hoods |

| Storage | Tightly sealed, dry environment |

Environmental Impact

Fluorinated compounds often exhibit persistence in the environment. Proper disposal via incineration or licensed waste management is critical to prevent aquatic toxicity .

Future Perspectives

Green Chemistry Innovations

Advances in catalytic asymmetric synthesis could enable enantioselective production of this compound without chiral auxiliaries. Photocatalyzed cyclopropanation, as demonstrated for related structures, offers a solvent-free alternative with high atom economy .

Pharmacological Exploration

Future studies should prioritize:

-

In vitro screening against viral proteases or cancer cell lines.

-

ADME profiling to assess bioavailability and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume